(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl
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Overview
Description
(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride is a chiral amine compound that features a fluorinated aromatic ring. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzene and a suitable pentan-1-amine derivative.
Reaction Conditions: The reaction conditions may involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Chiral Resolution: The chiral resolution step is crucial to obtain the (S)-enantiomer. This can be achieved through various methods, including chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur, especially at the aromatic ring, potentially leading to the formation of reduced derivatives.
Substitution: The fluorine atom on the aromatic ring can be a site for substitution reactions, where other functional groups may replace the fluorine.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with various biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, including its activity as a pharmaceutical agent.
Industry
In the industrial sector, (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(5-Fluoro-2-methylphenyl)pentan-1-amine: The non-chiral version of the compound.
Other Fluorinated Amines: Compounds with similar structures but different substituents on the aromatic ring.
Uniqueness
The uniqueness of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride lies in its specific chiral configuration and the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C12H19ClFN |
---|---|
Molecular Weight |
231.74 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methylphenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN.ClH/c1-3-4-5-12(14)11-8-10(13)7-6-9(11)2;/h6-8,12H,3-5,14H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
IAYXWPMPDWITTR-YDALLXLXSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=CC(=C1)F)C)N.Cl |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)F)C)N.Cl |
Origin of Product |
United States |
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